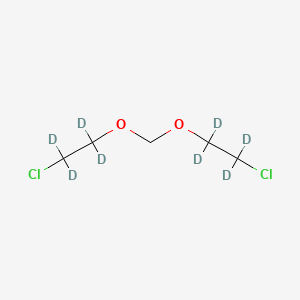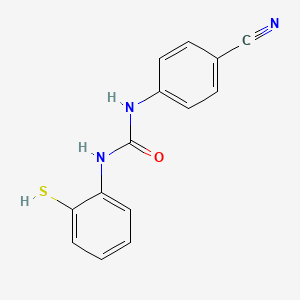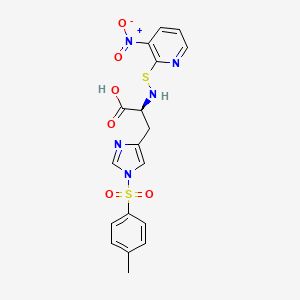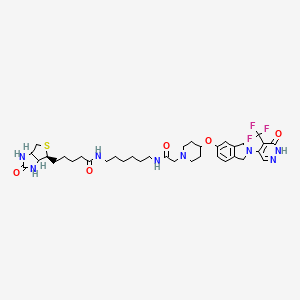![molecular formula C10H13IN2O6 B12399460 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione typically involves multiple steps. One common method includes the iodination of a pyrimidine derivative followed by glycosylation with a protected ribose derivative. The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribose moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodopyrimidine moiety can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce deiodinated pyrimidine derivatives.
科学的研究の応用
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in nucleic acid metabolism and as a probe for studying enzyme-substrate interactions.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and thereby influencing various biological processes. The pathways involved may include DNA replication, transcription, and repair mechanisms.
類似化合物との比較
Similar Compounds
Uridine: A naturally occurring nucleoside with a similar ribose moiety but lacking the iodine atom.
Thymidine: Another pyrimidine nucleoside with a similar structure but containing a methyl group instead of an iodine atom.
Cytidine: A nucleoside with a similar ribose moiety but containing a cytosine base instead of a pyrimidine base.
Uniqueness
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This iodine atom can participate in various substitution reactions, making the compound a valuable intermediate in synthetic chemistry. Additionally, its structural similarity to nucleoside analogs used in medicine highlights its potential therapeutic applications.
特性
分子式 |
C10H13IN2O6 |
|---|---|
分子量 |
384.12 g/mol |
IUPAC名 |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6?,8-,10+/m1/s1 |
InChIキー |
DUXPOYGBBRNGIT-LIAMNEFRSA-N |
異性体SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)I)O |
正規SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)




![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)




![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
